2,2'-Thiodipyridine
Overview
Description
2,2’-Thiodipyridine, also known as 2,2’-Dithiodipyridine, is an organic compound with the molecular formula C10H8N2S2. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and dichloromethane. This compound is widely used in various fields due to its unique chemical properties.
Scientific Research Applications
2,2’-Thiodipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of sulfhydryl groups and in the preparation of amino acid active esters and thio esters of phosphoric acid.
Biology: It is used in the reconstitution of reduced interchain disulfide bonds of monoclonal antibodies and as a thiol crosslinking agent.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Safety and Hazards
2,2’-Thiodipyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s toxic if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .
Mechanism of Action
Target of Action
2,2’-Thiodipyridine, also known as 2,2’-Dithiodipyridine or 2,2’-Dipyridyl disulfide , primarily targets sulfhydryl groups in biological materials . These sulfhydryl groups, often found in proteins, play crucial roles in maintaining protein structure and function.
Mode of Action
The compound interacts with its targets through a process known as disulfide exchange . This involves the breaking and forming of disulfide bonds, which can lead to changes in the structure and function of proteins. The compound’s ability to mediate inter-unit disulfide cross-linking allows it to interact with carbon nucleophiles to yield thiopyridyl derivatives .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of 2,2’-Thiodipyridine’s action is the alteration of protein structure and function through the modification of disulfide bonds . This can have various effects at the molecular and cellular levels, depending on the specific proteins targeted.
Action Environment
The action, efficacy, and stability of 2,2’-Thiodipyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, its solubility in methanol indicates that it may be less effective in non-polar environments.
Biochemical Analysis
Biochemical Properties
2,2’-Thiodipyridine plays a crucial role in biochemical reactions involving sulfhydryl groups. It interacts with enzymes, proteins, and other biomolecules that contain thiol groups. The compound forms disulfide bonds with these thiol groups, leading to the formation of 2,2’-dithiodipyridine . This interaction is essential for the determination of sulfhydryl groups in biological samples, making 2,2’-Thiodipyridine a valuable tool in biochemical assays.
Cellular Effects
The effects of 2,2’-Thiodipyridine on various types of cells and cellular processes are significant. It influences cell function by modifying the redox state of thiol groups in proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . The formation of disulfide bonds by 2,2’-Thiodipyridine can alter the activity of enzymes and proteins, leading to changes in cellular processes.
Molecular Mechanism
At the molecular level, 2,2’-Thiodipyridine exerts its effects through the formation of disulfide bonds with thiol groups in biomolecules . This binding interaction can inhibit or activate enzymes, depending on the specific protein and its role in cellular processes. Additionally, 2,2’-Thiodipyridine can influence gene expression by modifying the redox state of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Thiodipyridine can change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that 2,2’-Thiodipyridine can have lasting effects on cellular function, particularly in in vitro assays where it is used to modify protein thiol groups.
Dosage Effects in Animal Models
The effects of 2,2’-Thiodipyridine vary with different dosages in animal models. At low doses, the compound can effectively modify protein thiol groups without causing significant toxicity . At high doses, 2,2’-Thiodipyridine can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,2’-Thiodipyridine is involved in metabolic pathways that include the modification of thiol groups in proteins . It interacts with enzymes that catalyze redox reactions, such as thioredoxin and glutathione reductase. These interactions can affect metabolic flux and the levels of metabolites involved in redox homeostasis.
Transport and Distribution
Within cells and tissues, 2,2’-Thiodipyridine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments where it exerts its effects on protein thiol groups. This localization is crucial for its role in modifying cellular processes.
Subcellular Localization
The subcellular localization of 2,2’-Thiodipyridine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it modifies the redox state of proteins. This localization is essential for its activity and function in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Thiodipyridine can be synthesized through the reaction of pyridine with sulfur powder under a nitrogen atmosphere. The reaction is typically carried out at room temperature or under inert gas conditions to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, 2,2’-Thiodipyridine is produced using similar methods but on a larger scale. The process involves the use of pyridine and sulfur in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize costs and maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiodipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dipyridyl disulfide
- 2-Mercaptopyridine
- 5,5’-Dithiobis(2-nitrobenzoic acid)
Uniqueness
2,2’-Thiodipyridine is unique due to its ability to form stable disulfide bonds, making it a valuable reagent in both chemical and biological applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its importance compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNZOSCOWGGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334554 | |
Record name | 2,2'-Thiodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4262-06-0 | |
Record name | 2,2'-Thiodipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.